

An In-depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B045217

[Get Quote](#)

CAS Number: 5334-40-7

This technical guide provides a comprehensive overview of **4-Nitro-1H-pyrazole-3-carboxylic acid**, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its physicochemical properties, synthesis, and applications, with a focus on its role as a precursor for kinase inhibitors.

Core Data Presentation

Quantitative data for **4-Nitro-1H-pyrazole-3-carboxylic acid** is summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	5334-40-7	[1] [2] [3] [4]
Molecular Formula	C4H3N3O4	[2] [3] [4]
Molecular Weight	157.08 g/mol	[2] [3]
Melting Point	223-225 °C (decomposes)	
Appearance	White to pale cream crystals or powder	
IUPAC Name	4-nitro-1H-pyrazole-3-carboxylic acid	
SMILES	O=C(O)c1c(nnc1)--INVALID-LINK--[O-]	
InChI Key	ZMAXXOYJWZZQBK-UHFFFAOYSA-N	

Table 2: Spectral Data

Spectroscopy	Data
¹ H NMR (DMSO-d6)	δ 14.4 (s, 1H), 8.9 (s, 1H)
¹³ C NMR (DMSO-d6)	δ 162.0, 140.5, 134.2, 129.8
Mass Spec (EI)	m/z: 157 [M+]

Experimental Protocols

Detailed methodologies for the synthesis of **4-Nitro-1H-pyrazole-3-carboxylic acid** are crucial for its application in research. Below are representative experimental protocols derived from available literature.

Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid

One common route for the synthesis of **4-Nitro-1H-pyrazole-3-carboxylic acid** involves the nitration of a pyrazole precursor. While specific details can vary, a general procedure is outlined below.

Materials:

- Pyrazole-3-carboxylic acid
- Fuming nitric acid
- Concentrated sulfuric acid
- Ice
- Water
- Glassware (round-bottom flask, dropping funnel, beaker)
- Stirring apparatus
- Filtration apparatus

Procedure:

- In a round-bottom flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
- Slowly add pyrazole-3-carboxylic acid to the cooled sulfuric acid while stirring, ensuring the temperature remains low.
- Once the pyrazole-3-carboxylic acid is fully dissolved, slowly add fuming nitric acid dropwise from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C.
- After the addition is complete, continue stirring the mixture in the ice bath for a specified period (e.g., 2-3 hours) to allow the nitration to proceed.
- Carefully pour the reaction mixture over crushed ice with constant stirring.

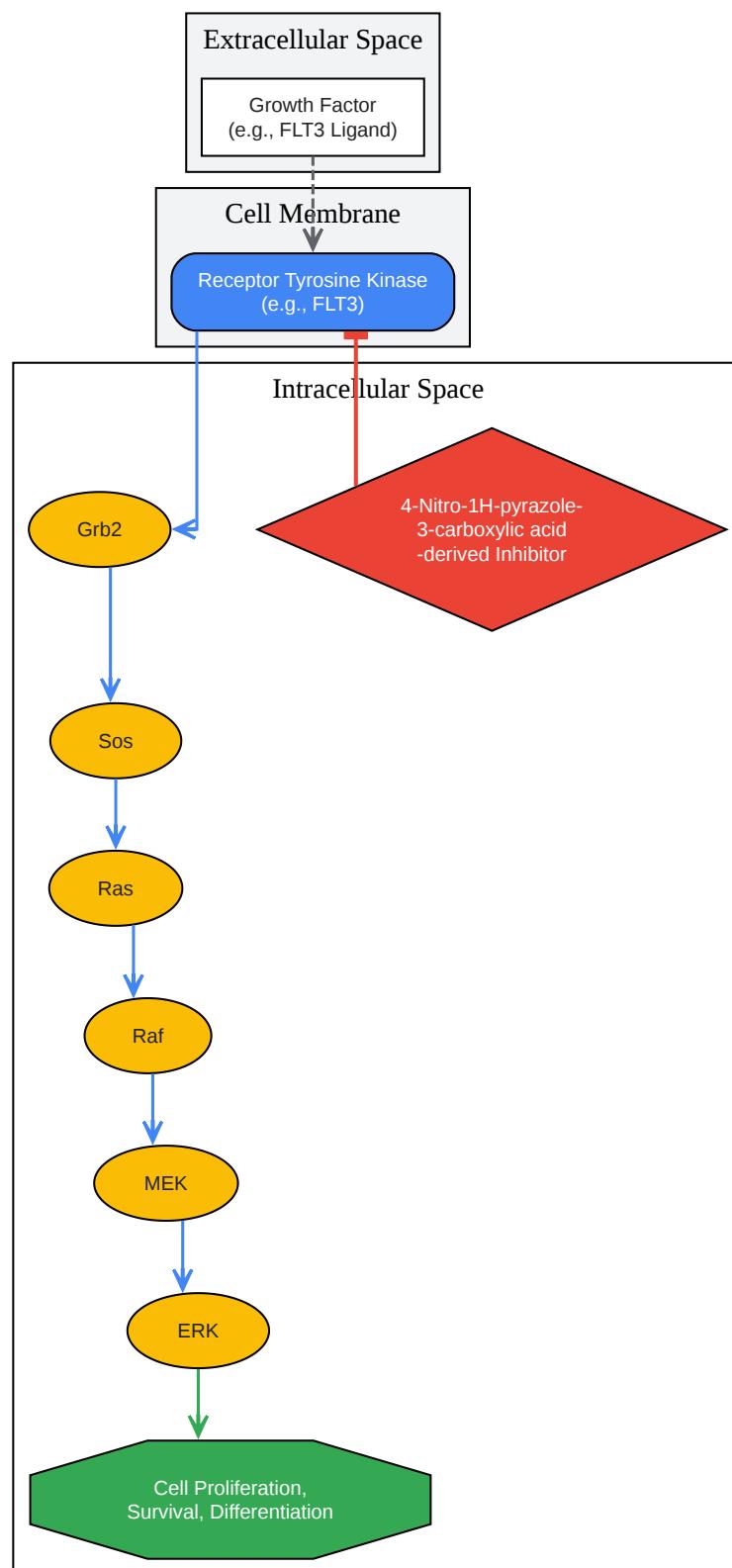
- The crude **4-Nitro-1H-pyrazole-3-carboxylic acid** will precipitate out of the solution.
- Collect the solid product by filtration and wash it thoroughly with cold water to remove any residual acid.
- The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture.
- Dry the purified product under vacuum.

Characterization:

The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its melting point.

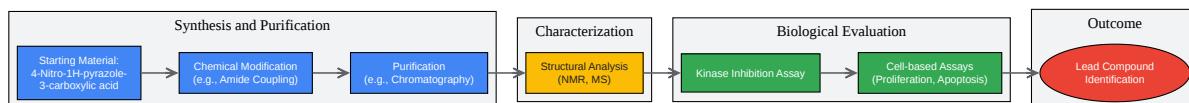
Applications in Drug Development

4-Nitro-1H-pyrazole-3-carboxylic acid is a valuable intermediate in the synthesis of various biologically active molecules. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The nitro group and carboxylic acid functionality of this compound provide versatile handles for further chemical modifications, making it a key component in the development of novel therapeutics.


Role as a Kinase Inhibitor Precursor

A significant application of **4-Nitro-1H-pyrazole-3-carboxylic acid** is in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases. Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways regulating cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important targets for drug development.

This compound serves as a foundational structure for creating more complex molecules that can bind to the ATP-binding site of kinases, thereby inhibiting their activity. For instance, it has been utilized in the synthesis of inhibitors for Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).


Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a representative signaling pathway where inhibitors derived from **4-Nitro-1H-pyrazole-3-carboxylic acid** may act, and a general experimental workflow for their synthesis and evaluation.

[Click to download full resolution via product page](#)

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Nitro-1H-pyrazole-3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045217#4-nitro-1h-pyrazole-3-carboxylic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com